![molecular formula C28H34N2O6 B3010510 2-((((9H-fluoren-9-yl)methoxy)carbonyl)((1-(tert-butoxycarbonyl)piperidin-4-yl)methyl)amino)acetic acid CAS No. 2102408-73-9](/img/structure/B3010510.png)
2-((((9H-fluoren-9-yl)methoxy)carbonyl)((1-(tert-butoxycarbonyl)piperidin-4-yl)methyl)amino)acetic acid
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Overview
Description
2-((((9H-fluoren-9-yl)methoxy)carbonyl)((1-(tert-butoxycarbonyl)piperidin-4-yl)methyl)amino)acetic acid , also known by its chemical structure, is a compound with the following IUPAC name: ®-2-((((9H-fluoren-9-yl)methoxy)carbonyl)(methyl)amino)pentanoic acid . Its molecular formula is C21H23NO4 , and its molecular weight is approximately 353.42 g/mol .
Synthesis Analysis
The synthesis of this compound involves several steps, including the protection of functional groups, coupling reactions, and deprotection. Detailed synthetic pathways and conditions are available in the literature. Researchers have explored various strategies to efficiently access this compound for further study .
Molecular Structure Analysis
The molecular structure of 2-((((9H-fluoren-9-yl)methoxy)carbonyl)((1-(tert-butoxycarbonyl)piperidin-4-yl)methyl)amino)acetic acid consists of a fluorene moiety, a piperidine ring, and an amino acid side chain. The fluorene group imparts rigidity and aromaticity, while the piperidine ring contributes to its stereochemistry. The tert-butoxycarbonyl (Boc) protecting group ensures stability during synthesis and can be selectively removed under specific conditions .
Chemical Reactions Analysis
The compound may participate in various chemical reactions, such as amidation, esterification, and peptide bond formation. Researchers have investigated its reactivity with other functional groups and explored its potential as a building block in organic synthesis .
Physical And Chemical Properties Analysis
Scientific Research Applications
Peptide Synthesis and Solid-Phase Peptide Chemistry
(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-methoxybutanoic acid: (often abbreviated as Fmoc-amino acid) plays a crucial role in peptide synthesis. It serves as a protected amino acid building block for creating custom peptides. Researchers use it in solid-phase peptide chemistry due to its stability, ease of handling, and compatibility with automated peptide synthesizers. The Fmoc group protects the amino terminus during synthesis, allowing stepwise assembly of longer peptide sequences .
Mechanism of Action
Target of Action
It’s suggested that the compound might be involved in targeting tumors .
Mode of Action
It’s suggested that the compound might be used in combination with other probes for effective targeting of tumors .
Biochemical Pathways
The compound is likely involved in complex biochemical interactions that contribute to its potential tumor-targeting effects .
Result of Action
It’s suggested that the compound might play a role in minimizing the dose-limiting kidney uptake of radionuclide when used in combination with other probes .
Safety and Hazards
properties
IUPAC Name |
2-[9H-fluoren-9-ylmethoxycarbonyl-[[1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-4-yl]methyl]amino]acetic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H34N2O6/c1-28(2,3)36-27(34)29-14-12-19(13-15-29)16-30(17-25(31)32)26(33)35-18-24-22-10-6-4-8-20(22)21-9-5-7-11-23(21)24/h4-11,19,24H,12-18H2,1-3H3,(H,31,32) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RZVKULVRDGBOPT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)CN(CC(=O)O)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H34N2O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
494.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-((((9H-fluoren-9-yl)methoxy)carbonyl)((1-(tert-butoxycarbonyl)piperidin-4-yl)methyl)amino)acetic acid |
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